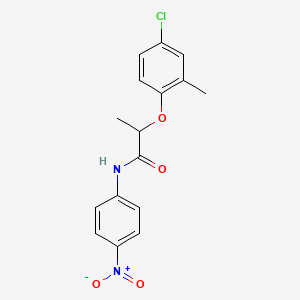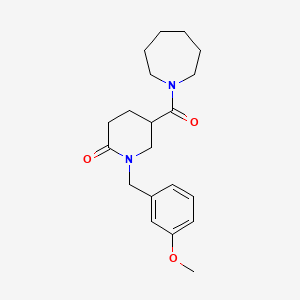![molecular formula C16H11ClFNO2 B4889470 6-chloro-3-{[(3-fluorophenyl)amino]methyl}-4H-chromen-4-one](/img/structure/B4889470.png)
6-chloro-3-{[(3-fluorophenyl)amino]methyl}-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-3-{[(3-fluorophenyl)amino]methyl}-4H-chromen-4-one, also known as CAF, is a synthetic compound that has been widely used in scientific research. It belongs to the class of flavones, which are a type of plant-derived polyphenolic compounds that exhibit a wide range of biological activities. CAF has been shown to possess potent antioxidant, anti-inflammatory, and anticancer properties, making it an attractive candidate for drug development and therapeutic applications.
Wirkmechanismus
The mechanism of action of 6-chloro-3-{[(3-fluorophenyl)amino]methyl}-4H-chromen-4-one is complex and involves multiple pathways. 6-chloro-3-{[(3-fluorophenyl)amino]methyl}-4H-chromen-4-one exerts its anticancer effects by inducing apoptosis through the activation of caspases and the inhibition of anti-apoptotic proteins. 6-chloro-3-{[(3-fluorophenyl)amino]methyl}-4H-chromen-4-one also inhibits cell proliferation by arresting the cell cycle at the G0/G1 phase. The anti-inflammatory effects of 6-chloro-3-{[(3-fluorophenyl)amino]methyl}-4H-chromen-4-one are mediated by the inhibition of NF-κB signaling pathway, which is a key regulator of inflammatory response. Moreover, 6-chloro-3-{[(3-fluorophenyl)amino]methyl}-4H-chromen-4-one has been shown to activate the Nrf2/ARE pathway, which is a cellular defense mechanism against oxidative stress.
Biochemical and Physiological Effects:
6-chloro-3-{[(3-fluorophenyl)amino]methyl}-4H-chromen-4-one exhibits several biochemical and physiological effects that contribute to its therapeutic potential. 6-chloro-3-{[(3-fluorophenyl)amino]methyl}-4H-chromen-4-one has been shown to scavenge free radicals and inhibit lipid peroxidation, which are key factors in the pathogenesis of various diseases. 6-chloro-3-{[(3-fluorophenyl)amino]methyl}-4H-chromen-4-one also exhibits antiangiogenic activity by inhibiting the formation of new blood vessels, which is essential for tumor growth and metastasis. Moreover, 6-chloro-3-{[(3-fluorophenyl)amino]methyl}-4H-chromen-4-one has been shown to modulate the activity of several enzymes, including COX-2, MMPs, and LOX, which are involved in inflammation and cancer progression.
Vorteile Und Einschränkungen Für Laborexperimente
6-chloro-3-{[(3-fluorophenyl)amino]methyl}-4H-chromen-4-one offers several advantages for laboratory experiments, including its high potency, low toxicity, and ease of synthesis. Moreover, 6-chloro-3-{[(3-fluorophenyl)amino]methyl}-4H-chromen-4-one exhibits a broad range of biological activities, making it a versatile tool for studying various biological processes. However, there are also some limitations associated with 6-chloro-3-{[(3-fluorophenyl)amino]methyl}-4H-chromen-4-one, including its poor solubility in aqueous media and the lack of a well-defined mechanism of action.
Zukünftige Richtungen
There are several future directions for the research of 6-chloro-3-{[(3-fluorophenyl)amino]methyl}-4H-chromen-4-one. One potential area of investigation is the development of 6-chloro-3-{[(3-fluorophenyl)amino]methyl}-4H-chromen-4-one-based therapeutics for the treatment of cancer and inflammation. Another area of interest is the elucidation of the molecular mechanisms underlying the biological activities of 6-chloro-3-{[(3-fluorophenyl)amino]methyl}-4H-chromen-4-one. Moreover, further studies are needed to explore the potential of 6-chloro-3-{[(3-fluorophenyl)amino]methyl}-4H-chromen-4-one as a diagnostic tool for the detection of cancer and other diseases. Finally, the development of novel synthetic methods for the production of 6-chloro-3-{[(3-fluorophenyl)amino]methyl}-4H-chromen-4-one and its analogs could lead to the discovery of new compounds with improved pharmacological properties.
Synthesemethoden
6-chloro-3-{[(3-fluorophenyl)amino]methyl}-4H-chromen-4-one can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis of 6-chloro-3-{[(3-fluorophenyl)amino]methyl}-4H-chromen-4-one involves the reaction of 3-fluoroaniline with 6-chloro-4-hydroxycoumarin in the presence of a suitable base and solvent. The reaction is typically carried out under mild conditions, and the yield of 6-chloro-3-{[(3-fluorophenyl)amino]methyl}-4H-chromen-4-one can be optimized by adjusting the reaction parameters. Enzymatic synthesis of 6-chloro-3-{[(3-fluorophenyl)amino]methyl}-4H-chromen-4-one involves the use of enzymes such as laccase or tyrosinase to catalyze the reaction between 3-fluoroaniline and 6-chloro-4-hydroxycoumarin. This method offers several advantages, including high selectivity, mild reaction conditions, and environmentally friendly process.
Wissenschaftliche Forschungsanwendungen
6-chloro-3-{[(3-fluorophenyl)amino]methyl}-4H-chromen-4-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 6-chloro-3-{[(3-fluorophenyl)amino]methyl}-4H-chromen-4-one has been shown to induce apoptosis and inhibit cell proliferation in several cancer cell lines, including breast, lung, and colon cancer. 6-chloro-3-{[(3-fluorophenyl)amino]methyl}-4H-chromen-4-one also exhibits potent anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines and chemokines. Additionally, 6-chloro-3-{[(3-fluorophenyl)amino]methyl}-4H-chromen-4-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
6-chloro-3-[(3-fluoroanilino)methyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFNO2/c17-11-4-5-15-14(6-11)16(20)10(9-21-15)8-19-13-3-1-2-12(18)7-13/h1-7,9,19H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQNMMRFTDGDPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NCC2=COC3=C(C2=O)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-[(3-fluoroanilino)methyl]chromen-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-{3-bromo-4-[(4-nitrobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4889389.png)
![N-[2-(4-fluorophenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B4889395.png)
![2,2'-oxybis[N'-(2-fluorobenzylidene)acetohydrazide]](/img/structure/B4889409.png)


![4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine](/img/structure/B4889430.png)

![4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-N-[2-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B4889456.png)
![2-cyclopropyl-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)acetamide](/img/structure/B4889463.png)

![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4889491.png)
![2-acetyl-3-[(2-methoxyphenyl)imino]-6-nitro-1-indanone](/img/structure/B4889498.png)
![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-(5-isoquinolinyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4889501.png)
